1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine
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Overview
Description
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a dichloro-methylbenzene moiety
Preparation Methods
The synthesis of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-dichloro-3-methylbenzenesulfonyl chloride, which is then reacted with 4-phenylpiperazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products.
Scientific Research Applications
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may affect signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine include:
2,4-Dichloro-3-methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.
1-(2,4-Dichloro-3-methylbenzenesulfonyl)azepane: Another sulfonyl-containing compound with a different ring structure, used in similar applications.
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine: A fluorinated analog with potentially different biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-15(18)7-8-16(17(13)19)24(22,23)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKKQOYOQSSBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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